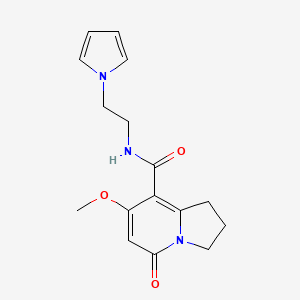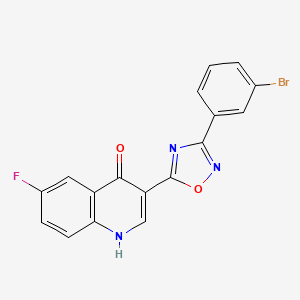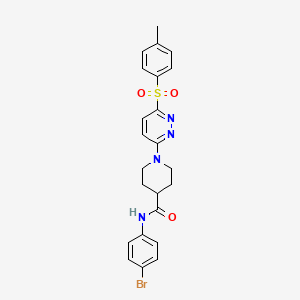![molecular formula C16H13Cl2N3O2S B2748049 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901868-60-8](/img/no-structure.png)
4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The 3,4-dichlorophenyl group is a common substituent in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various enzymes and receptors in the body .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques .科学的研究の応用
Synthesis and Biological Evaluation
Research has led to the synthesis of various quinazoline derivatives, including compounds structurally similar to 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, which have been evaluated for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Notably, certain derivatives have shown promising results against Mycobacterium avium and M. kansasii, surpassing the activity of standard treatments like isoniazid. Moreover, these compounds have demonstrated significant photosynthesis-inhibiting activity, indicating their potential utility in agricultural and biological studies (Kubicová et al., 2003).
Antimicrobial Activities
Further investigations into quinazoline derivatives have unveiled their antimicrobial properties. For instance, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones synthesized from related chemical precursors displayed significant antimicrobial activity, suggesting the therapeutic potential of these compounds against various bacterial and fungal pathogens (Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Properties
Quinazolinone derivatives have also been synthesized and assessed for their anti-inflammatory and analgesic properties. This research highlights the potential of such compounds in the development of new treatments for inflammation and pain management, indicating a broad spectrum of pharmacological applications (Farag et al., 2012).
Synthesis and Characterization
The synthesis process of quinazoline derivatives, including those with chloro and methoxy groups, is crucial for their application in scientific research and drug development. The detailed synthesis routes provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and pharmaceuticals (Xu Guangshan, 2011).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to interact with various targets, such asacetylcholinesterase (AchE) and epidermal growth factor receptors (EGFR) . These targets play crucial roles in neurological signaling and cell growth regulation, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of AchE can affect nerve pulse transmission , while EGFR inhibition can disrupt cell growth and proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and cell growth . For example, inhibition of AchE can lead to changes in neurological signaling pathways , while EGFR inhibition can affect cell growth and proliferation pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell growth and affecting neurological signaling .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,4-dichloroaniline with 6,7-dimethoxy-2(1H)-quinazolinethione in the presence of a suitable reagent.", "Starting Materials": [ "3,4-dichloroaniline", "6,7-dimethoxy-2(1H)-quinazolinethione" ], "Reaction": [ "To a solution of 3,4-dichloroaniline (1.0 equiv) in a suitable solvent, add a base such as potassium carbonate (2.0 equiv) and stir for 10-15 minutes at room temperature.", "Add 6,7-dimethoxy-2(1H)-quinazolinethione (1.0 equiv) to the reaction mixture and stir for 12-24 hours at room temperature.", "After completion of the reaction, filter the mixture and wash the solid with a suitable solvent.", "Recrystallize the product from a suitable solvent to obtain 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione as a pure solid." ] } | |
CAS番号 |
901868-60-8 |
分子式 |
C16H13Cl2N3O2S |
分子量 |
382.26 |
IUPAC名 |
4-(3,4-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |
InChIキー |
HUKHVECCJCLLRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


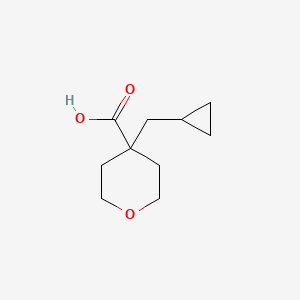
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
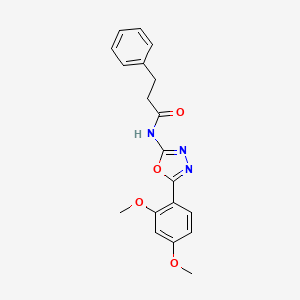
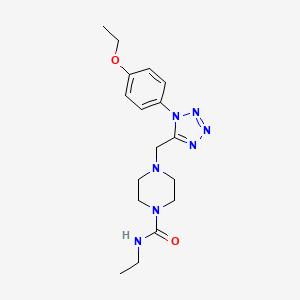
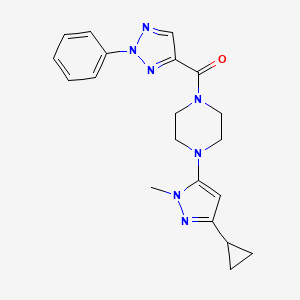
![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)
![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)
